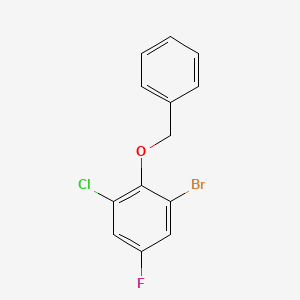

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene is a halogenated organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C13H9BrClF. The compound features a benzene ring with multiple substituents: a benzyloxy group, bromine, chlorine, and fluorine. These functional groups significantly influence its reactivity and biological interactions.

Comparative Structural Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H9BrClF | Contains bromine, chlorine, and fluorine |

| 1-Bromo-3-fluorobenzene | C6H4BrF | Simple structure without benzyloxy group |

| 4-Bromo-2-fluorobenzene | C6H4BrF | Different substitution pattern |

| 1-Benzyloxy-4-bromo-2-fluorobenzene | C13H9BrF | Similar but with different substitution positions |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of halogens (bromine and chlorine) enhances lipophilicity, which can improve membrane permeability and bioavailability. This characteristic is crucial for the compound's potential therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds. Here are notable findings:

- Anticancer Activity : A study on similar halogenated compounds revealed that they could induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may exhibit similar effects .

- Enzyme Inhibition : Research indicated that compounds with similar structures could act as inhibitors for specific enzymes involved in cancer progression. This mechanism could be explored further for this compound .

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens, indicating that the presence of halogens enhances their efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and chlorine onto the benzene ring via electrophilic aromatic substitution reactions.

- Nucleophilic Substitution Reactions : The benzyloxy group can be introduced through nucleophilic substitution reactions involving appropriate precursors.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution, enabling the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura, which are essential for forming biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Material Science

This compound is utilized in the development of new materials with specific electronic and optical properties. Its halogenated structure enhances its reactivity, making it suitable for:

- Organic Electronics : Compounds like this are explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their ability to form stable charge transport layers.

Biomedical Research

This compound is being investigated for its potential use in drug development. Its unique structure allows it to interact with various biological targets, leading to potential applications such as:

- Enzyme Inhibition : Similar compounds have shown promising results as inhibitors of phosphodiesterases, which play a critical role in cellular signaling pathways.

- Antioxidant Activity : Research indicates that compounds with similar structures may exhibit antioxidant properties, potentially offering neuroprotective effects against oxidative stress.

Comparison of Biological Activities

| Compound Name | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | TBD | TBD |

| Phenolic Derivative | 3.67 ± 0.47 | Phosphodiesterase II |

Case Study 1: Neuroprotection

In studies focused on neuroprotection, derivatives of phenolic compounds similar to this compound demonstrated significant increases in neuronal cell viability under oxidative stress conditions. This suggests potential therapeutic applications for neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research into halogenated phenols has indicated that these compounds can inhibit bacterial growth. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation into its efficacy against various pathogens.

Propiedades

IUPAC Name |

1-bromo-3-chloro-5-fluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFO/c14-11-6-10(16)7-12(15)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLDQLUUSFSUHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.